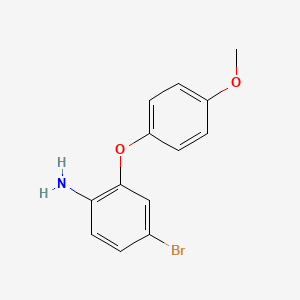
4-Bromo-2-(4-methoxy-phenoxy)-aniline
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and perhaps some information about its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Environmental Pollution and Toxicology
Research on brominated compounds, such as 2,4,6-Tribromophenol, highlights their widespread production and environmental presence due to their use as intermediates in the synthesis of flame retardants, pesticides, and degradation products of such substances. These compounds' ubiquity in various environments, including aquatic systems and house dust, underscores the need for ongoing research into their toxicokinetics and toxicodynamics, as well as the role of structural isomers and degradation products in environmental pollution and human exposure (Koch & Sures, 2018).
Sorption and Environmental Behavior
The sorption behaviors of phenoxy herbicides, such as 2,4-D, to soil and organic matter have been extensively reviewed, indicating the significant environmental mobility of these compounds. Understanding their distribution coefficients and interaction with environmental parameters such as soil pH and organic carbon content is critical for assessing their environmental fate and designing remediation strategies (Werner, Garratt, & Pigott, 2012).
Organic Chemistry and Synthesis
Investigations into the mechanisms of bond cleavage during the acidolysis of lignin model compounds offer insights into the chemical behavior of bromo- and methoxy-substituted phenolic compounds. Such research is foundational for advancing our understanding of organic synthesis processes, potentially applicable to the synthesis and modification of compounds like 4-Bromo-2-(4-methoxy-phenoxy)-aniline (Yokoyama, 2015).
Material Science and Flame Retardants
The study of novel brominated flame retardants, including their occurrence in consumer goods and environmental matrices, is essential for evaluating the risks associated with these compounds. Research into these substances, their degradation products, and their environmental and human health impacts, is critical for developing safer chemical alternatives and for regulatory purposes (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
4-bromo-2-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-8-9(14)2-7-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWBLMXATFBJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-methoxy-phenoxy)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



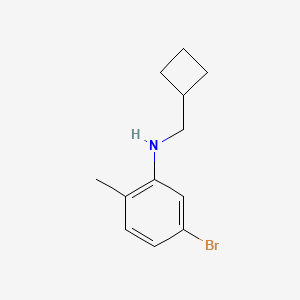
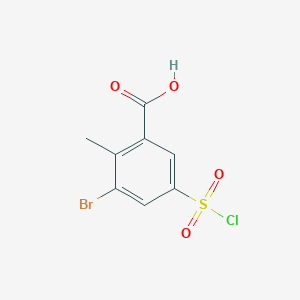
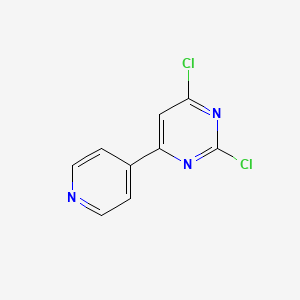
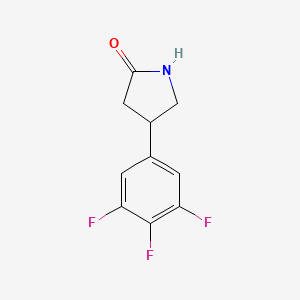
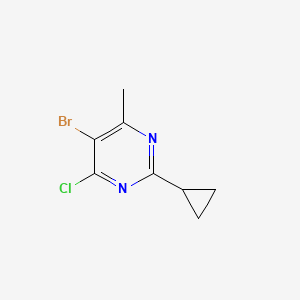
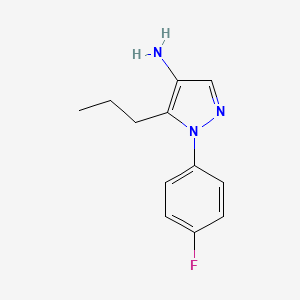
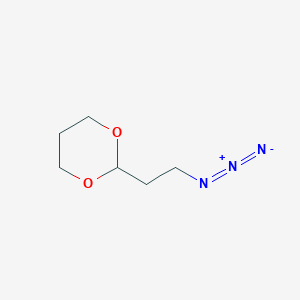

![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)
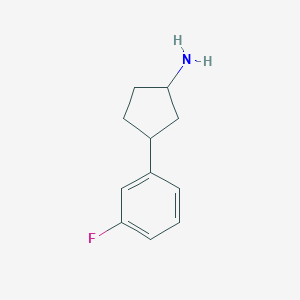
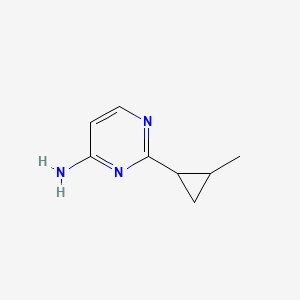
![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
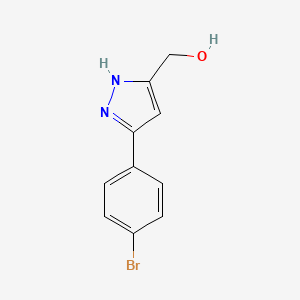
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)